molecular formula C22H18O4 B100084 Diospyrol CAS No. 17667-23-1

Diospyrol

Cat. No.: B100084
CAS No.: 17667-23-1
M. Wt: 346.4 g/mol
InChI Key: ATGBDIJBTXFUFY-UHFFFAOYSA-N
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Description

Diospyrol is a naturally occurring compound found in the berries of the Diospyros mollis plant, which is widely used in traditional medicine in Thailand. This compound is known for its anthelmintic properties, making it effective against parasitic worms . This compound is a symmetrical dimeric naphthol, which means it consists of two naphthol units joined together.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diospyrol can be synthesized through various methods, one of which involves the Suzuki-Miyaura cross-coupling reaction. This method uses halonaphthalene and naphthaleneboronic acid derivatives as key intermediates. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . Another method involves the cyclization of ortho-allylbenzamide intermediates to form the naphthol units, which are then coupled to form this compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely that similar synthetic routes are used on a larger scale. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Diospyrol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are compounds with two carbonyl groups.

    Reduction: Reduction of this compound can lead to the formation of dihydroxy derivatives.

    Substitution: this compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions can be carried out using various reagents, depending on the desired functional group to be introduced.

Major Products:

    Oxidation: Quinones

    Reduction: Dihydroxy derivatives

    Substitution: Various substituted naphthols

Scientific Research Applications

Diospyrol has several scientific research applications, including:

Comparison with Similar Compounds

Diospyrol is structurally similar to other naphthalene derivatives, such as:

Uniqueness: this compound is unique due to its symmetrical dimeric structure and its potent anthelmintic activity. Its ability to inhibit hyaluronidase and induce oxidative stress sets it apart from other similar compounds.

Properties

IUPAC Name

2-(1,8-dihydroxy-6-methylnaphthalen-2-yl)-6-methylnaphthalene-1,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-11-7-13-3-5-15(21(25)19(13)17(23)9-11)16-6-4-14-8-12(2)10-18(24)20(14)22(16)26/h3-10,23-26H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGBDIJBTXFUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170169
Record name Diospyrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17667-23-1
Record name Diospyrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017667231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC294435
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diospyrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIOSPYROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR0O6J59FD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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